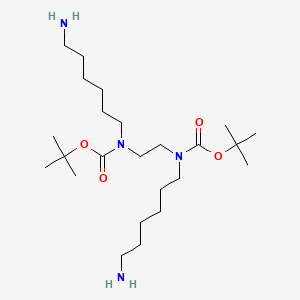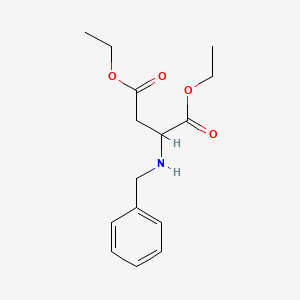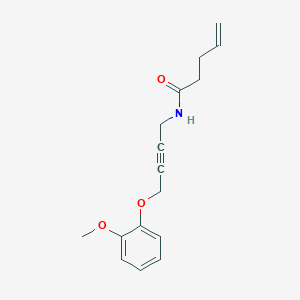
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide, commonly known as MBOA-Y, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOA-Y belongs to the class of alkynyl amides and has a unique chemical structure that makes it a promising candidate for drug development and other applications.
Aplicaciones Científicas De Investigación
1. Chemical Rearrangements and Synthesis
Thermal Rearrangement
A study by Kasturi et al. (1973) examined the thermal rearrangement of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne, yielding 1-(m-methexyphenoxy)-pent-3,4-diene. This demonstrates the compound's potential in chemical synthesis and rearrangement processes Kasturi, Govindan, Damodaran, & Subrahmanyam, 1973.
Antibiotic Synthesis
T. Hanaya and C. Itoh (2010) reported the efficient synthesis of antibiotic SF-2312 using a derivative of the compound. This showcases its role in the synthesis of pharmacologically important molecules Hanaya & Itoh, 2010.
2. Enamide Formation and Structural Analysis
Enamide Formation
Sergeyev and Hesse (2003) described a method for preparing enamides, highlighting the compound's use in the isomerization of N-(but-3-enyl)amides. This reveals its utility in organic chemistry for generating specific molecular structures Sergeyev & Hesse, 2003.
X-ray Studies
Dega-Szafran et al. (1995) conducted X-ray analysis of complexes involving pyridine N-oxides, including a derivative of the compound. Such studies are crucial in understanding molecular interactions and structures Dega-Szafran et al., 1995.
3. Therapeutic Potential Exploration
- Anticonvulsant Evaluation: Siddiqui et al. (2014) synthesized derivatives of the compound and evaluated them for anticonvulsant activity. This indicates its potential application in drug discovery, specifically for neurological disorders Siddiqui, Akhtar, Yar, Ahuja, Ahsan, & Ahmed, 2014.
4. Molecular Synthesis and Characterization
- Synthesis and Structural Analysis: Brbot-Šaranović et al. (2000) conducted a study on the synthesis and structures of new enaminones, which includes the analysis of compounds related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide. This research contributes to our understanding of such compounds' structural properties Brbot-Šaranović, Pavlović, & Cindrić, 2000.
5. Hepatoprotective Activity Investigation
- Protective Effects Against Cytotoxicity: Byun et al. (2010) isolated compounds from Tribuli Fructus, including a derivative of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide, and demonstrated significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells Byun, Jeong, An, Min, & Kim, 2010.
Propiedades
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-11-16(18)17-12-7-8-13-20-15-10-6-5-9-14(15)19-2/h3,5-6,9-10H,1,4,11-13H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHDPDSTNBZOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

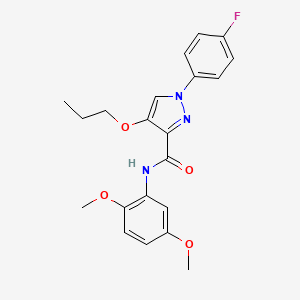
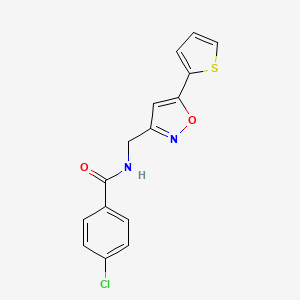
![2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2435899.png)
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2435902.png)
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2435903.png)
![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2435904.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![1-(9-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one](/img/structure/B2435907.png)
![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)
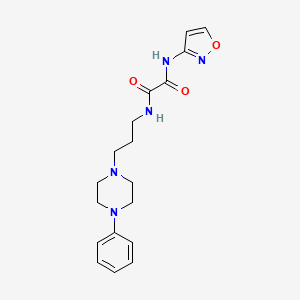
![(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2435911.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2435912.png)
